
(2R,3S)-1-Carboxy-4-trifluoromethyl-2,3-dihydroxycyclohexa-4,6-diene, 95
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-1-Carboxy-4-trifluoromethyl-2,3-dihydroxycyclohexa-4,6-diene, 95 is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a trifluoromethyl group and two hydroxyl groups on a cyclohexa-diene ring, makes it an interesting subject for research and application in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-Carboxy-4-trifluoromethyl-2,3-dihydroxycyclohexa-4,6-diene typically involves several steps, including the formation of the cyclohexa-diene ring and the introduction of the trifluoromethyl group. Common synthetic routes include:
Cyclization Reactions: Formation of the cyclohexa-diene ring through cyclization reactions involving suitable precursors.
Introduction of Trifluoromethyl Group: Use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions to introduce the trifluoromethyl group.
Hydroxylation: Introduction of hydroxyl groups through oxidation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-1-Carboxy-4-trifluoromethyl-2,3-dihydroxycyclohexa-4,6-diene undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving the trifluoromethyl group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can regenerate the original dihydroxy compound.
Aplicaciones Científicas De Investigación
(2R,3S)-1-Carboxy-4-trifluoromethyl-2,3-dihydroxycyclohexa-4,6-diene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral catalyst in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical reagent and its interactions with various enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or modulator.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which (2R,3S)-1-Carboxy-4-trifluoromethyl-2,3-dihydroxycyclohexa-4,6-diene exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent modulator of biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S)-Isocitric Acid: A structurally similar compound with applications in biochemistry and medicine.
(2R,3S)-Butane-2,3-diol: Another chiral compound with hydroxyl groups, used in various chemical processes.
Uniqueness
(2R,3S)-1-Carboxy-4-trifluoromethyl-2,3-dihydroxycyclohexa-4,6-diene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it valuable for specific applications that require these characteristics.
Propiedades
Número CAS |
205985-94-0 |
|---|---|
Fórmula molecular |
C8H7F3O4 |
Peso molecular |
224.13 g/mol |
Nombre IUPAC |
(5S,6R)-5,6-dihydroxy-4-(trifluoromethyl)cyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C8H7F3O4/c9-8(10,11)4-2-1-3(7(14)15)5(12)6(4)13/h1-2,5-6,12-13H,(H,14,15)/t5-,6+/m1/s1 |
Clave InChI |
YUOHBYLMNYOSKZ-RITPCOANSA-N |
SMILES isomérico |
C1=C([C@H]([C@H](C(=C1)C(F)(F)F)O)O)C(=O)O |
SMILES canónico |
C1=C(C(C(C(=C1)C(F)(F)F)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


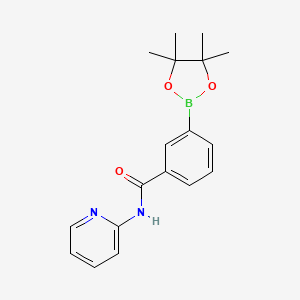
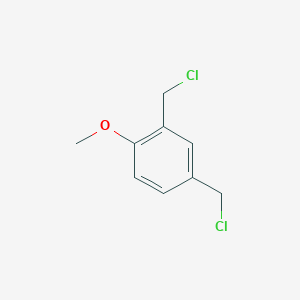
![N'-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13429756.png)
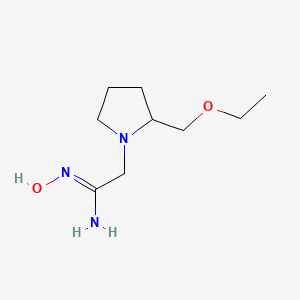
![[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid](/img/structure/B13429778.png)
![1-Methoxy-3-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13429795.png)
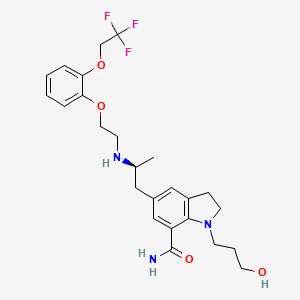
![2-Bromo-1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B13429808.png)
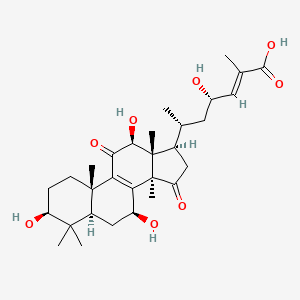
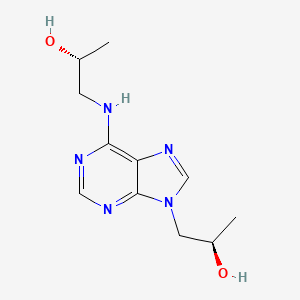
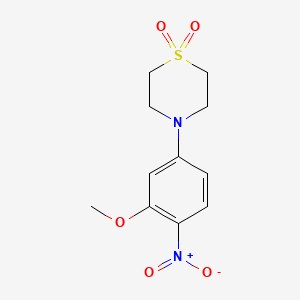

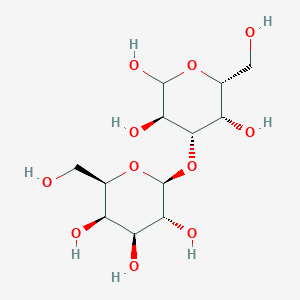
![methyl (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate](/img/structure/B13429824.png)
